molecular formula C15H11Cl2N3O2 B15230040 5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15230040
M. Wt: 336.2 g/mol
InChI Key: FVDBUCAPEUSFQB-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a chlorobenzyl group and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chlorobenzyl and chlorophenyl groups. One common synthetic route involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring. The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated precursors.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

5-(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

    4-Methoxyphenylboronic acid: This compound also contains a phenyl group and is used in similar applications, but it lacks the oxadiazole ring and chlorobenzyl group.

    3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid: This compound shares the chlorobenzyl and chlorophenyl groups but differs in the presence of the boronic acid moiety instead of the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

5-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11Cl2N3O2/c16-11-4-2-1-3-10(11)8-21-13-6-5-9(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)

InChI Key

FVDBUCAPEUSFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl

Origin of Product

United States

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